Magnesium nicotinate

Descripción general

Descripción

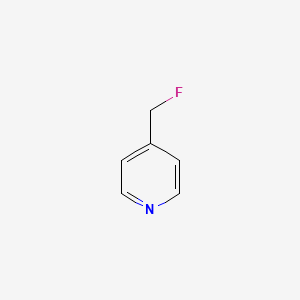

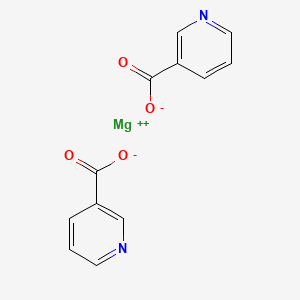

Magnesium nicotinate is a compound that combines magnesium and nicotinic acid. Nicotinic acid, also known as niacin, is an organic compound and a vitamer of vitamin B3, an essential human nutrient . Magnesium is a vital mineral in the body, playing a role in many physiological processes .

Synthesis Analysis

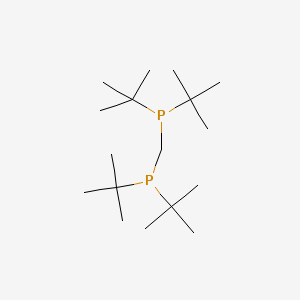

Complexes of magnesium nicotinate with acid amides are synthesized to vary the composition and the individual properties of the compounds obtained through coordination of the nicotinate group to acetamide, carbomide, thiocarbomide, and nicotinamide .Molecular Structure Analysis

The coordination of the organic ligands, the environment of the central ion, and thermal behavior of the synthesized compounds are elucidated by vibrational spectroscopy and thermal analysis . The quantum chemical calculations carried out provide the estimation of the bond lengths and angles, the dipole moments of the molecules, and their heats of formation .Chemical Reactions Analysis

Magnesium reacts with various ions and molecules. For example, it reacts with EDTA, forming a complex through a reaction that is dependent on the pH .Physical And Chemical Properties Analysis

Magnesium burns in air with an intense white flame forming a mixture of oxide and nitride. It is readily dissolved by most organic and inorganic acids but resistant to alkali hydroxide solutions, hydrofluoric acid, fluorine, and fluorine compounds due to the formation of protective hydroxide and fluoride films .Aplicaciones Científicas De Investigación

Nutritional and Therapeutic Applications

Magnesium nicotinate, a form of magnesium combined with nicotinic acid, has been explored in various scientific research contexts for its potential health benefits. One notable study focuses on magnesium biotinate (MgB), a related compound. In a study by Şahin et al. (2022), MgB showed promising results in ameliorating social behavior deficits, learning and memory alteration, and inflammatory markers in a rat model of autism. This suggests potential therapeutic applications for magnesium nicotinate in neurodevelopmental disorders and cognitive impairments, given its similar composition (Şahin et al., 2022).

Impact on Diabetes and Metabolic Disorders

Research by Morakinyo et al. (2018) on magnesium supplementation, closely related to magnesium nicotinate, revealed its efficacy in improving glucose tolerance and insulin sensitivity in diabetic rats. This indicates a potential role for magnesium nicotinate in managing type 2 diabetes and related metabolic disorders (Morakinyo et al., 2018).

Role in Bone and Mineral Metabolism

Studies on the interaction of magnesium with other compounds, including nicotinate, have also highlighted its importance in bone and mineral metabolism. Kaesler et al. (2018) investigated the role of magnesium in combination with nicotinamide in experimental uremia, suggesting potential applications in managing bone and mineral disorders (Kaesler et al., 2018).

Agricultural Applications

Research into magnesium's agricultural applications, such as in the study by Cai et al. (2018), where magnesium oxide nanoparticles demonstrated antibacterial activity, suggests potential uses for magnesium nicotinate in plant protection and agricultural productivity (Cai et al., 2018).

Animal Nutrition

Magnesium nicotinate has been evaluated in the context of animal nutrition as well. Shkromada et al. (2021) studied the impact of biogenic metal nicotinates, including magnesium, on biochemical parameters in calves, indicating its utility in improving animal health and metabolism (Shkromada et al., 2021).

General Health and Disease

A comprehensive overview by de Baaij et al. (2015) highlighted the critical role of magnesium in supporting various physiological functions, including in the brain, heart, and muscles. This review suggests a broader perspective on the potential health benefits of magnesium nicotinate, given its magnesium component (de Baaij et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Magnesium is seen as a sustainable supply for new batteries and lighter alloys, with the potential to significantly impact the economic outlook of clean energy sources. Additionally, magnesium can be used in hydrogen production, wind turbines, robots, and carbon dioxide capture . The importance of maintaining proper magnesium intake and total body magnesium content in preserving human health remains underappreciated among medical professionals and laymen .

Propiedades

IUPAC Name |

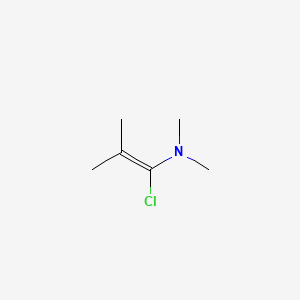

magnesium;pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.Mg/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYCWLBCHNSWFE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8MgN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-67-6 (Parent) | |

| Record name | Magnesium nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40220962 | |

| Record name | Magnesium nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium nicotinate | |

CAS RN |

7069-06-9 | |

| Record name | Magnesium nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dinicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKD8A9SB2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)

![3-Bromofuro[3,2-b]pyridine](/img/structure/B1584629.png)